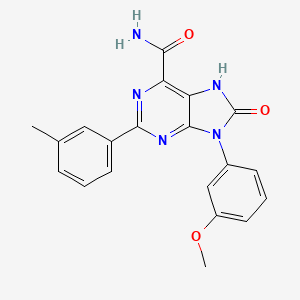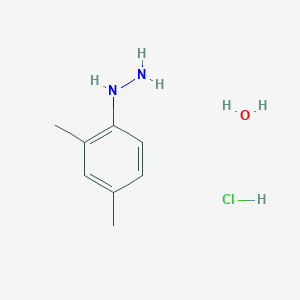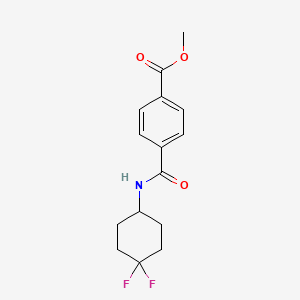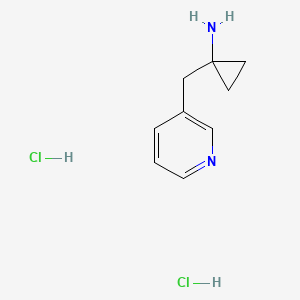
6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H18BrClN6O8 and its molecular weight is 717.87. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research on benzophenanthrolinone analogues, closely related to the core structure of the mentioned compound, indicates significant cytotoxic activities. For instance, a study by Bongui et al. (2001) explored the synthesis of phenylquinolylamines and their cyclization into benzophenanthrolinones, revealing cytotoxic activities comparable to acronycine, a known anticancer agent. This suggests potential applications in cancer research and therapy development (Bongui et al., 2001).
Antimicrobial Activity
The synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has been reported to exhibit antimicrobial properties. Ansari and Khan (2017) found that certain fluoro-substituted compounds demonstrated potent antimicrobial activity, indicating the utility of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).
Intermediate for PI3K/mTOR Inhibitors
A compound structurally related to the provided chemical, serving as an intermediate in PI3K/mTOR inhibitors, showcases the importance of such molecules in drug development, particularly for cancer treatment. Lei et al. (2015) optimized the synthesis of this intermediate, underscoring its role in creating derivatives of NVP-BEZ235, a drug with potential anticancer properties (Lei et al., 2015).
Heterocyclic Chemistry and Ligand Development
The compound also fits into broader research in heterocyclic chemistry and the development of ligands for metal complexes. Research on dinuclear lanthanide complexes utilizing 8-hydroxyquinoline Schiff base and β-diketone ligands, as conducted by Wu et al. (2019), illustrates the application of similar structures in creating materials with magnetic properties and near-infrared luminescence. These properties are significant for materials science, particularly in developing optical materials and sensors (Wu et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-chloro-3,5-dinitrobenzoic acid, which is then converted to the second intermediate, 1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The third intermediate is 6-bromo-4-phenylquinolin-2(1H)-one, which is then coupled with the second intermediate to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "acetic acid", "ethyl acetoacetate", "hydrazine hydrate", "4-chloro-3,5-dinitrobenzoyl chloride", "3-nitroaniline", "sodium methoxide", "6-bromo-2-acetylphenone", "phenylboronic acid", "palladium acetate", "triethylamine", "potassium carbonate" ], "Reaction": [ "4-chloro-3-nitrobenzoic acid is treated with sodium nitrite and sulfuric acid to form the diazonium salt, which is then coupled with 3-nitroaniline in the presence of sodium hydroxide to form 1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Ethyl acetoacetate is reacted with hydrazine hydrate to form 4,5-dihydro-1H-pyrazole-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of triethylamine to form the second intermediate.", "6-bromo-2-acetylphenone is reacted with phenylboronic acid in the presence of palladium acetate and triethylamine to form 6-bromo-4-phenylquinolin-2(1H)-one.", "The second intermediate is then coupled with 6-bromo-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate to form the final product." ] } | |
Numéro CAS |
391218-57-8 |
Nom du produit |
6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Formule moléculaire |
C31H18BrClN6O8 |
Poids moléculaire |
717.87 |
Nom IUPAC |
6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H18BrClN6O8/c32-19-9-10-22-21(14-19)27(16-5-2-1-3-6-16)28(30(40)34-22)23-15-24(17-7-4-8-20(11-17)37(42)43)36(35-23)31(41)18-12-25(38(44)45)29(33)26(13-18)39(46)47/h1-14,24H,15H2,(H,34,40) |
Clé InChI |
SUFDACWJDQXKOH-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])Cl)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate](/img/structure/B2727866.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)


![Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2727874.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)
![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)


![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)

